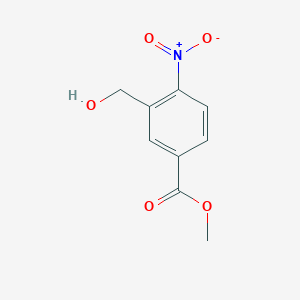

Methyl 3-(hydroxymethyl)-4-nitrobenzoate

Beschreibung

BenchChem offers high-quality Methyl 3-(hydroxymethyl)-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(hydroxymethyl)-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(hydroxymethyl)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYJUGUGWPESHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-(hydroxymethyl)-4-nitrobenzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 3-(hydroxymethyl)-4-nitrobenzoate, a valuable building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Core Molecular Attributes: Structure and Properties

Methyl 3-(hydroxymethyl)-4-nitrobenzoate (CAS No. 201932-92-5) is an aromatic nitro compound featuring a methyl ester and a hydroxymethyl group on the benzene ring.[1] This substitution pattern offers a unique combination of functionalities, making it a versatile intermediate in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of Methyl 3-(hydroxymethyl)-4-nitrobenzoate.

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent functional groups. The hydroxymethyl group provides a handle for further chemical modifications, such as oxidation, esterification, or conversion to a leaving group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another site for derivatization.

Physicochemical and Spectroscopic Properties:

| Property | Value | Source |

| CAS Number | 201932-92-5 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Topological Polar Surface Area (TPSA) | 89.67 Ų | [1] |

| logP | 0.8737 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Purification: A Strategic Approach

A robust and reproducible synthetic route is paramount for the successful application of any chemical intermediate. Based on established organic chemistry principles and analogous reactions, a two-step synthesis of Methyl 3-(hydroxymethyl)-4-nitrobenzoate is proposed.

Synthetic Workflow:

Caption: Proposed synthetic workflow for Methyl 3-(hydroxymethyl)-4-nitrobenzoate.

Part 1: Fischer Esterification of 3-Methyl-4-nitrobenzoic Acid

The initial step involves the conversion of the commercially available 3-Methyl-4-nitrobenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methyl-4-nitrobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-methyl-4-nitrobenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Benzylic Hydroxymethylation

The second and more nuanced step is the selective introduction of a hydroxymethyl group at the benzylic position. This can be achieved through a base-catalyzed reaction with paraformaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3-methyl-4-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add paraformaldehyde (1.1-1.5 eq) and a catalytic amount of a suitable base (e.g., sodium phenoxide or potassium carbonate) to the solution.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude Methyl 3-(hydroxymethyl)-4-nitrobenzoate can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery and Development

While specific examples of drugs containing the Methyl 3-(hydroxymethyl)-4-nitrobenzoate moiety are not extensively documented in publicly available literature, its structural features make it a highly attractive building block for the synthesis of various pharmaceutical targets. The class of 3-methyl-4-nitrobenzoate derivatives has shown promise as antifungal agents.

Potential as a Synthetic Intermediate:

The strategic placement of the nitro, hydroxymethyl, and methyl ester groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Logical Flow of Synthetic Utility:

Caption: Potential synthetic transformations of Methyl 3-(hydroxymethyl)-4-nitrobenzoate.

The reduction of the nitro group to an aniline is a key transformation, opening up possibilities for amide bond formation, sulfonamide synthesis, and other reactions common in the construction of drug-like molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Safety and Handling

As with all nitroaromatic compounds, Methyl 3-(hydroxymethyl)-4-nitrobenzoate should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

General Precautions:

-

Inhalation: Avoid breathing dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: Avoid contact with eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from strong oxidizing and reducing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.

Conclusion

Methyl 3-(hydroxymethyl)-4-nitrobenzoate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides multiple avenues for synthetic elaboration, enabling the creation of diverse and complex molecular architectures. While its direct applications are still emerging, its utility as a building block is clear. The synthetic protocols and safety information provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

Supporting Information - CDC Stacks. [Link]

-

Crown. Nitro Compounds: Properties And Characteristics Explained. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

Sources

Technical Whitepaper: Strategic Utilization of Methyl 3-(hydroxymethyl)-4-nitrobenzoate in Advanced Organic Synthesis

Executive Summary

In modern drug development and complex organic synthesis, the selection of highly functionalized, orthogonal building blocks is critical for efficient pathway design. Methyl 3-(hydroxymethyl)-4-nitrobenzoate is a premier trifunctional nitroaromatic scaffold. Featuring a core defined by its CAS Number 201932-92-5 and a Molecular Weight of 211.17 g/mol [1], this compound provides three distinct, chemoselectively addressable nodes: a methyl ester, a benzylic alcohol, and a nitro group.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in reaction design, and self-validating experimental protocols for its integration into heterocyclic scaffold generation and prodrug linker strategies.

Physicochemical Profiling & Molecular Metrics

Understanding the baseline molecular metrics is essential for predicting solubility, partitioning, and downstream reactivity in both organic solvents and biological systems.

| Property | Value |

| Chemical Name | Methyl 3-(hydroxymethyl)-4-nitrobenzoate |

| CAS Number | 201932-92-5[1] |

| Molecular Weight | 211.17 g/mol [1] |

| Molecular Formula | C₉H₉NO₅[1] |

| Physical Form | Solid |

| Boiling Point | 395.9 ± 37.0 °C at 760 mmHg |

| Topological Polar Surface Area (TPSA) | 89.67 Ų[1] |

| LogP (Predicted) | 0.87[1] |

| Hydrogen Bond Donors / Acceptors | 1 / 5[1] |

| Rotatable Bonds | 3[1] |

Structural Causality & Reactivity Nodes

As an Application Scientist, one must look beyond the 2D structure and analyze the causality of the molecule's electronic and steric environment. The utility of Methyl 3-(hydroxymethyl)-4-nitrobenzoate lies in its strict orthogonal reactivity:

-

The C4-Nitro Group (Electronic Anchor): The strong electron-withdrawing nature of the nitro group desensitizes the aromatic ring to electrophilic aromatic substitution. This directs all applied reagents strictly to the peripheral functional groups (the alcohol and the ester). Furthermore, it serves as a "masked" amine, stable under oxidative and alkylating conditions until selectively reduced.

-

The C3-Hydroxymethyl Group (Nucleophilic/Electrophilic Pivot): The benzylic alcohol can act as a nucleophile, or it can be converted into a potent electrophile (e.g., a halide or mesylate)[2]. Its ortho-relationship to the nitro group is the fundamental driver for late-stage intramolecular cyclizations.

-

The C1-Methyl Ester (Protecting Group/Conjugation Handle): The methyl ester is robust against mild acidic and neutral reductive conditions. It serves as an inert placeholder during the manipulation of the nitro and hydroxyl groups, ready to be hydrolyzed or amidated during the final stages of Active Pharmaceutical Ingredient (API) synthesis.

Synthetic Workflows & Application in Drug Design

Heterocyclic Scaffold Generation

The proximity of the benzylic alcohol to the nitro group makes this compound an ideal precursor for synthesizing complex indoles, quinolines, and benzoxazines. By activating the hydroxyl group and subsequently reducing the nitro group, the resulting aniline spontaneously undergoes intramolecular cyclization.

Figure 1: Divergent synthetic workflows for heterocyclic scaffold generation.

Hypoxia-Activated Prodrug Linkers

In oncology, nitroaromatic compounds are heavily utilized as hypoxia-activated prodrug linkers. In the hypoxic microenvironment of solid tumors, overexpressed nitroreductase enzymes reduce the nitro group to an amine. This triggers a spontaneous 1,4- or 1,6-elimination cascade (self-immolation), releasing the active cytotoxic payload conjugated at the benzylic position.

Figure 2: Hypoxia-activated self-immolative prodrug mechanism.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , integrating causality for reagent selection and built-in analytical checkpoints.

Protocol A: Chemoselective Benzylic Bromination (Appel Reaction)

Objective: Convert the benzylic alcohol to a bromide without hydrolyzing the methyl ester[2]. Causality: The Appel reaction (CBr₄/PPh₃) is chosen over HBr to maintain strictly neutral/mild conditions, preventing acid-catalyzed cleavage of the C1-methyl ester.

-

Initiation: Dissolve Methyl 3-(hydroxymethyl)-4-nitrobenzoate (1.0 eq) and CBr₄ (1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.

-

Activation: Add Triphenylphosphine (PPh₃) (1.25 eq) portion-wise over 15 minutes. Caution: PPh₃ must be added slowly to control the exothermic formation of the phosphonium intermediate and prevent thermal degradation of the nitroaromatic core.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC & NMR):

-

TLC Check: The product bromide is significantly less polar than the starting alcohol. A TLC run in Hexane:EtOAc (3:1) will show the disappearance of the low-Rf starting material and the emergence of a high-Rf UV-active spot.

-

Spectroscopic Validation: Post-column chromatography, ¹H NMR provides absolute confirmation. The benzylic -CH₂-OH signal (typically ~4.6 ppm) will shift downfield to ~4.8–5.0 ppm (-CH₂-Br) and integrate perfectly to 2 protons, coupled with the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) in FT-IR.

-

Protocol B: Catalytic Nitro Reduction to Aniline

Objective: Reduce the C4-nitro group to an amine to trigger downstream cyclization. Causality: Catalytic hydrogenation using 10% Pd/C under 1 atm H₂ is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid highly acidic conditions that would hydrolyze the ester and to prevent the complexation of heavy metals with the newly formed amine.

-

Initiation: Dissolve the substrate in a degassed mixture of anhydrous Methanol/THF (1:1).

-

Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel three times with N₂, followed by three purges with H₂.

-

Propagation: Stir vigorously under an H₂ atmosphere (1 atm via balloon) at ambient temperature for 4-6 hours.

-

Self-Validation (Binary Visual Confirmation):

-

Physical Check: The cessation of H₂ consumption (if using a volumetric burette) provides a macroscopic physical validation of reaction completion.

-

Chemical Check: TLC serves as the primary in-process control. The starting nitroaromatic is highly UV-active but ninhydrin-negative. As reduction occurs, the product spot (which has a lower Rf due to the highly polar -NH₂ group) will stain intensely yellow/brown when treated with a ninhydrin dip and heated. This binary confirmation (UV active + Ninhydrin positive) ensures total conversion before filtration through Celite.

-

References

1.[1] Title: 201932-92-5 | Methyl 3-(hydroxymethyl)-4-nitrobenzoate - ChemScene Source: chemscene.com URL: 1

2. Title: Methyl 3-(hydroxymethyl)-4-nitrobenzoate | 201932-92-5 - Sigma-Aldrich Source: sigmaaldrich.com URL:

3.[2] Title: EP0816328A2 - Process for the manufacture of acetonylbenzamides - Google Patents Source: google.com URL: 2

Sources

Technical Guide: Solubility Profile of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for Methyl 3-(hydroxymethyl)-4-nitrobenzoate .

Executive Summary

Methyl 3-(hydroxymethyl)-4-nitrobenzoate (CAS 201932-92-5) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and agrochemicals. Its solubility profile is governed by the interplay between its polar functional groups (nitro, ester, hydroxyl) and the lipophilic aromatic core.

This guide provides a technical analysis of its solubility in organic solvents, derived from synthetic process data and structural analogs. It establishes a Self-Validating Protocol for researchers to determine precise saturation limits and optimize recrystallization processes.

Chemical Profile & Physicochemical Basis[1][2][3][4]

| Property | Detail |

| Compound Name | Methyl 3-(hydroxymethyl)-4-nitrobenzoate |

| CAS Number | 201932-92-5 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Structural Features | Nitro (-NO₂): Strong dipole, electron-withdrawing.Methyl Ester (-COOCH₃): H-bond acceptor, moderate polarity.Hydroxymethyl (-CH₂OH): H-bond donor/acceptor, increases polarity. |

Solubility Mechanism

The solubility of this compound is driven by dual-mode interaction :

-

Hydrogen Bonding: The hydroxymethyl group facilitates solubility in protic solvents (Methanol, Ethanol).

-

Dipole-Dipole Interactions: The nitro and ester groups enhance solubility in polar aprotic solvents (DMSO, Ethyl Acetate).

-

Hydrophobic Effect: The benzene ring limits solubility in highly polar media like water, while providing some affinity for chlorinated solvents.

Solubility Landscape: Solvent Compatibility

Based on synthetic isolation protocols (e.g., Patent EP0816328A2) and structural analysis, the solubility profile is categorized below.

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale |

| Alcohols (Protic) | Methanol, Ethanol | High | Primary reaction medium; H-bonding with -CH₂OH group. |

| Esters | Ethyl Acetate | Good | Excellent dipole alignment; preferred for extraction. |

| Chlorinated | Dichloromethane (DCM) | Good | Solvation of the aromatic core and ester functionality. |

| Alkanes | Hexane, Heptane | Poor (Anti-solvent) | Lack of polar interactions; used for trituration/precipitation. |

| Aqueous | Water | Low | Hydrophobic aromatic ring dominates; useful for washing. |

Process Insight: Purification Strategy

-

Recrystallization: The high solubility in Ethyl Acetate combined with poor solubility in Hexane suggests an Ethyl Acetate/Hexane solvent/anti-solvent system is optimal for purification.

-

Reaction Medium: Methanol is the standard solvent for the hydroxymethylation step, indicating high solubility at reflux temperatures (

).

Experimental Protocol: Gravimetric Solubility Determination

To generate precise thermodynamic data (mole fraction solubility) for process scaling, follow this self-validating gravimetric workflow.

Protocol 1.0: Saturation Equilibrium Method

Objective: Determine mass fraction solubility (

Reagents:

-

Methyl 3-(hydroxymethyl)-4-nitrobenzoate (Purity >98%)

-

HPLC Grade Solvents (MeOH, EtOH, Acetone, EtOAc)

Workflow:

-

Equilibration: Add excess solid solute to 10 mL of solvent in a jacketed equilibrium cell.

-

Agitation: Stir magnetically at 400 rpm for 24 hours at constant

( -

Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification:

-

Weigh a clean weighing dish (

). -

Add supernatant and weigh (

). -

Evaporate solvent under vacuum at 40°C until constant mass.

-

Weigh dry residue (

).

-

Calculation:

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and selecting a crystallization solvent system.

Caption: Logical workflow for gravimetric solubility determination, ensuring saturation equilibrium is achieved before sampling.

Thermodynamic Modeling

For process engineering, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is standard for nitro-benzoate derivatives.

The Apelblat Equation:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

Application: Once experimental data points (e.g., at 283K, 298K, 313K) are obtained using Protocol 1.0, fit them to this equation.

-

Positive B value indicates exothermic dissolution (rare for this class).

-

Negative B value indicates endothermic dissolution (standard behavior: solubility increases with T).

Process Application: Recrystallization Logic

The solubility differential between Ethyl Acetate (solvent) and Hexane (anti-solvent) is the most robust method for purification.

Caption: Purification strategy utilizing the solubility differential between Ethyl Acetate and Hexane.

References

- European Patent Office. (1998). Process for the manufacture of acetonylbenzamides (EP0816328A2). Describes synthesis and isolation using Methanol and Hexane.

-

Wu, Y., et al. (2016).[1] Solubility determination and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in twelve organic solvents. The Journal of Chemical Thermodynamics, 102, 257-269.[1] (Cited as methodology standard for nitrobenzoate analogs).

-

PubChem. (n.d.). Compound Summary: Methyl 3-(hydroxymethyl)-4-nitrobenzoate.[2][3] Retrieved from [Link]

Sources

Methyl 3-(hydroxymethyl)-4-nitrobenzoate safety data sheet (SDS) analysis

An In-depth Technical Guide to the Safety Profile of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

This guide provides a detailed safety analysis of Methyl 3-(hydroxymethyl)-4-nitrobenzoate (CAS No. 201932-92-5), a compound relevant to researchers and professionals in drug development and organic synthesis. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document employs a foundational approach to hazard assessment. By analyzing the constituent functional groups—a nitroaromatic system, a hydroxymethyl group, and a methyl ester—and referencing data from structurally analogous compounds, we can construct a robust and scientifically grounded safety profile to guide laboratory practices.

Compound Identification and Physicochemical Properties

Understanding a compound's physical and chemical properties is the first step in a thorough risk assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction and disposal.

Table 1: Physicochemical Data for Methyl 3-(hydroxymethyl)-4-nitrobenzoate

| Property | Value | Source |

| CAS Number | 201932-92-5 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Synonym(s) | Benzoic acid, 3-(hydroxymethyl)-4-nitro-, methyl ester | [1] |

| Purity | ≥98% (Typical) | [1] |

| Topological Polar Surface Area (TPSA) | 89.67 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 3 | [1] |

| Storage Temperature | Room Temperature | [1] |

Note: Some properties are calculated or inferred based on chemical structure.

Core Hazard Analysis: A Structurally-Informed Approach

The primary hazards associated with Methyl 3-(hydroxymethyl)-4-nitrobenzoate are derived from its nitroaromatic nature. Nitroaromatic compounds are a well-studied class of chemicals known for their potential toxicity and reactivity.[2]

Toxicological Profile (Inferred)

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[3] Ingestion is less common but possible through poor hygiene practices.[4]

-

Potential Health Effects:

-

Skin and Eye Irritation: Analogous compounds are known to cause skin and serious eye irritation.[3][5] Direct contact should be avoided.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]

-

Systemic Effects: The toxicological properties of many nitroaromatic compounds have not been fully investigated, but they should be handled as potentially harmful if absorbed through the skin, inhaled, or swallowed.[4] Long-term exposure to nitroaromatic compounds, as a class, can pose chronic health risks.[2]

-

Fire and Reactivity Hazards

The stability of the compound under normal conditions is expected to be high. However, the nitro group introduces specific reactivity hazards that demand careful management.

-

Flammability: The compound is not expected to be highly flammable, but containers may burn in a fire.[3] During combustion, it may decompose and release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][6]

-

Chemical Incompatibilities: This is a critical safety consideration. Nitro compounds should be segregated from:

Comprehensive Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent the compound from coming into contact with the researcher or being released into the laboratory environment.

-

Ventilation: All manipulations of solid Methyl 3-(hydroxymethyl)-4-nitrobenzoate or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

-

Eye and Face Protection: Wear splash-proof chemical safety goggles and a face shield.[7]

-

Skin Protection:

-

Respiratory Protection: A NIOSH-approved respirator may be required if ventilation is inadequate or if there is a risk of generating aerosols or dust.[3][7]

Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for safely weighing and using the compound in a typical laboratory workflow.

Experimental Workflow: Safe Handling of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

Caption: A standard workflow for safely handling solid chemical reagents.

Storage and Segregation

Proper storage is crucial to prevent accidental reactions and maintain chemical stability.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage area should be away from heat, sparks, and open flames.[7]

-

Segregation: It is imperative to store Methyl 3-(hydroxymethyl)-4-nitrobenzoate away from incompatible materials. The following diagram illustrates the decision process for proper chemical storage.

Chemical Storage Segregation Logic

Caption: Decision tree for segregating chemicals based on hazard class.

Emergency and Disposal Procedures

Preparedness is key to managing unexpected events like spills or exposures.

Spill Response

-

Evacuate and Alert: Immediately alert personnel in the area.[8]

-

Control Ignition Sources: If the material is near solvents, eliminate all potential ignition sources.[8]

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[3]

-

Containment: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][4] Use a non-combustible absorbent material like sand for solutions.[8]

-

Decontamination: Clean the spill area thoroughly with soap and water.[8]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][5]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]

Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.

-

Containerization: Collect waste material and contaminated items in a clearly labeled, sealed container.

-

Disposal Route: Never dispose of nitro compounds down the drain or in regular trash.[8] All waste must be handled by a licensed waste disposal company. This ensures environmentally responsible and compliant disposal.

Conclusion

While a specific, comprehensive SDS for Methyl 3-(hydroxymethyl)-4-nitrobenzoate is not widely accessible, a thorough safety protocol can be established through the principles of chemical analogy. The presence of the nitroaromatic moiety dictates that this compound be handled with significant caution, assuming potential for irritation and systemic toxicity. Strict adherence to engineering controls, diligent use of personal protective equipment, and a well-defined protocol for handling, storage, and disposal are paramount to ensuring the safety of researchers and the integrity of the laboratory environment.

References

- Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139040532, C16H14N2O10. Retrieved from [Link]

-

ChemWhat. (n.d.). Methyl 3-nitro-4-hydroxybenzoate CAS#: 99-42-3. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxy-3-nitrobenzoate (CAS 99-42-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 294866, Methyl 3-hydroxy-4-nitrobenzoate. Retrieved from [Link]

-

Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE - Links. Retrieved from [Link]

-

Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic properties of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the thermodynamic properties of Methyl 3-(hydroxymethyl)-4-nitrobenzoate. While direct experimental thermodynamic data for this specific compound is not extensively published, this document outlines the authoritative experimental and computational methodologies required for its characterization. By leveraging data from structurally analogous compounds, this guide offers field-proven insights into estimating and validating its thermodynamic profile, which is crucial for process development, safety assessment, and formulation in the pharmaceutical and chemical industries.

Introduction: The Significance of Thermodynamic Properties

Methyl 3-(hydroxymethyl)-4-nitrobenzoate is a functionalized aromatic compound that serves as a valuable intermediate in organic synthesis and pharmaceutical development.[1] A thorough understanding of its thermodynamic properties—such as enthalpy of formation, Gibbs free energy, heat capacity, and entropy—is paramount for several reasons:

-

Process Safety and Hazard Analysis: The nitro group suggests that the molecule could be energetic.[2] Thermodynamic data is critical for evaluating thermal stability and potential decomposition hazards, particularly for large-scale synthesis.[2]

-

Reaction Optimization: Knowledge of reaction enthalpies allows for the design of efficient and safe protocols, ensuring proper heat management and maximizing yield.

-

Physical Chemistry and Formulation: Properties like the enthalpy of fusion and sublimation are essential for designing crystallization processes, predicting solubility, and ensuring the stability of the solid-state form in drug formulations.

-

Computational Modeling: Experimentally determined thermodynamic data serves as a crucial benchmark for validating and refining computational chemistry models, which can then be used to predict the properties of novel derivatives.[3]

This guide will provide the necessary theoretical and practical framework for researchers to either determine these properties experimentally or predict them with a high degree of confidence using computational tools.

Molecular Structure and its Thermodynamic Implications

The thermodynamic properties of Methyl 3-(hydroxymethyl)-4-nitrobenzoate are a direct consequence of its molecular structure. The key functional groups—a benzene ring, a nitro group (NO₂), a methyl ester group (COOCH₃), and a hydroxymethyl group (CH₂OH)—all contribute to the overall energetic landscape of the molecule.

-

Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic structure of the aromatic ring and is a major contributor to the enthalpy of formation.

-

Hydroxymethyl and Ester Groups: These groups can participate in intermolecular hydrogen bonding, which is expected to result in a higher enthalpy of sublimation compared to non-hydroxylated analogs.

-

Substituent Position: The meta and para positioning of the functional groups dictates steric and electronic interactions, subtly influencing bond energies and, consequently, the overall enthalpy of formation.[3]

Experimental Determination of Thermodynamic Properties

A combination of calorimetric and analytical techniques is required to build a complete thermodynamic profile of a solid organic compound.[4][5] The following protocols represent the gold standard in the field.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6][7][8]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of the high-purity crystalline sample (approx. 0.5-1.0 g) is accurately weighed.

-

Calorimeter Calibration: The heat capacity of the calorimeter (the "calorimeter constant") is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[6]

-

Bomb Assembly: The sample pellet is placed in a crucible inside the "bomb," a high-pressure stainless steel vessel. A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[9]

-

Measurement: The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical current through the fuse wire.

-

Data Acquisition: The temperature of the surrounding water is meticulously recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample and atmosphere. The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.

Workflow: Determining Enthalpy of Formation

Caption: Workflow for experimental determination of enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat capacity (Cp) as a function of temperature and for determining the enthalpy and temperature of phase transitions (e.g., melting).[5][10]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Measurement: The cell is heated at a constant, controlled rate (e.g., 5-10 K/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat flow difference in a region with no thermal events is directly proportional to the sample's heat capacity.

-

Enthalpy of Fusion (ΔfusH°): The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.[10]

-

| Thermodynamic Property | Experimental Technique | Primary Output | Reference |

| Enthalpy of Formation | Static Bomb Combustion Calorimetry | Enthalpy of Combustion (ΔcH°) | [6][7][11] |

| Heat Capacity (Cp) | Differential Scanning calorimetry (DSC) | Heat flow vs. Temperature | [4][10] |

| Enthalpy of Fusion | Differential Scanning calorimetry (DSC) | Melting Point, ΔfusH° | [10] |

| Enthalpy of Sublimation | Knudsen Effusion Method | Vapor Pressure vs. Temperature | [4][11] |

Computational Prediction of Thermodynamic Properties

When experimental determination is not feasible, computational chemistry provides a robust alternative for estimating thermodynamic properties.[12] High-level ab initio methods are particularly effective for calculating gas-phase enthalpies of formation.[3][13]

Gas-Phase Enthalpy of Formation

Composite methods like Gaussian-4 (G4) theory are designed to yield highly accurate thermochemical data.[3][13] The calculation typically relies on an isodesmic reaction scheme to benefit from error cancellation.

Computational Protocol: G4-based Calculation

-

Structure Optimization: The 3D molecular structure of Methyl 3-(hydroxymethyl)-4-nitrobenzoate is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level to confirm the structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed as prescribed by the G4 protocol.

-

Isodesmic Reaction Design: A hypothetical, well-balanced reaction is designed where the types of chemical bonds are conserved between reactants and products. This requires selecting reference species with accurately known experimental enthalpies of formation.

-

Enthalpy Calculation: The reaction enthalpy is calculated from the computed total energies of all species in the isodesmic reaction. This reaction enthalpy is then combined with the known experimental enthalpies of formation of the reference compounds to derive the enthalpy of formation for the target molecule.[14]

Sources

- 1. Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 6. monash.edu [monash.edu]

- 7. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 11.2 Calorimetry - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”[v1] | Preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

Literature review of Methyl 3-(hydroxymethyl)-4-nitrobenzoate synthesis pathways

Executive Summary

Methyl 3-(hydroxymethyl)-4-nitrobenzoate (CAS 201932-92-5 ) is a critical benzylic alcohol intermediate used in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and anti-infective agents involving indole or quinazoline cores. Its structural uniqueness lies in the ortho relationship between the nitro group and the hydroxymethyl arm, combined with a para ester functionality. This specific substitution pattern creates electronic and steric environments that challenge standard regioselective functionalization.

This guide details the most robust, scalable synthetic pathway: Radical Bromination followed by Solvolysis . Unlike direct nitration or reduction strategies that suffer from poor regioselectivity or over-reduction, this pathway leverages the activation of the benzylic methyl group in Methyl 3-methyl-4-nitrobenzoate, ensuring high yield and purity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the hydroxymethyl group back to a methyl group via a benzylic bromide intermediate. Direct introduction of the hydroxymethyl group onto the nitro-aromatic ring is electronically unfavorable; therefore, functionalizing a pre-existing methyl group is the preferred strategy.

Strategic Disconnections

-

Target: Methyl 3-(hydroxymethyl)-4-nitrobenzoate.[1]

-

Precursor 1: Methyl 3-(acetoxymethyl)-4-nitrobenzoate (Protected Alcohol).

-

Precursor 2: Methyl 3-(bromomethyl)-4-nitrobenzoate (Benzylic Halide).

-

Starting Material: Methyl 3-methyl-4-nitrobenzoate (Commercially available or synthesized from 3-methyl-4-nitrobenzoic acid).

Figure 1: Retrosynthetic logic flow prioritizing the functionalization of the benzylic carbon.

Part 2: Detailed Synthetic Protocol

Phase 1: Wohl-Ziegler Radical Bromination

The transformation of the methyl group to a bromomethyl group is the pivotal step. The presence of the ortho-nitro group can sometimes interfere with radical stability, so precise control of the initiator and solvent is required.

Reaction:

Methyl 3-methyl-4-nitrobenzoate + NBS

Methyl 3-(bromomethyl)-4-nitrobenzoate

Reagents & Materials:

-

Substrate: Methyl 3-methyl-4-nitrobenzoate (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 – 1.2 eq)

-

Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.

-

Solvent: Carbon Tetrachloride (CCl

) or Trifluoromethylbenzene (PhCF

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is dry.

-

Dissolution: Dissolve Methyl 3-methyl-4-nitrobenzoate in anhydrous solvent (approx. 10 mL/g).

-

Addition: Add NBS and the radical initiator (BPO) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl

). The reaction is initiated when the solution turns orange/brown and then fades to pale yellow as bromine is consumed. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (higher R

) should disappear, replaced by the bromide (slightly lower R -

Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1][2]

-

Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If necessary, recrystallize from CCl

/Hexane.

Critical Note: Do not use excess NBS (>1.2 eq) to avoid gem-dibromination (formation of the dibromomethyl impurity), which produces the aldehyde upon hydrolysis rather than the alcohol.

Phase 2: Acetoxylation (Nucleophilic Substitution)

Direct hydrolysis of benzylic bromides with water can lead to ether dimerization (

Reaction:

Methyl 3-(bromomethyl)-4-nitrobenzoate + KOAc

Methyl 3-(acetoxymethyl)-4-nitrobenzoate

Protocol:

-

Dissolution: Dissolve the crude bromide from Phase 1 in DMF (5 mL/g).

-

Substitution: Add Potassium Acetate (KOAc, 1.5 eq) or Sodium Acetate (NaOAc).

-

Heating: Heat to 60–80°C for 2–4 hours.

-

Workup: Pour the mixture into ice water. The product usually precipitates as a solid.[2] Filter, wash with water, and dry.[1][2]

-

Yield: Typically 85–95% for this step.

Phase 3: Hydrolysis to Target Alcohol

The final step reveals the hydroxyl group under mild basic conditions that preserve the methyl ester at position 1.

Reaction:

Methyl 3-(acetoxymethyl)-4-nitrobenzoate

Methyl 3-(hydroxymethyl)-4-nitrobenzoate

Protocol:

-

Solvolysis: Suspend the acetoxy intermediate in Methanol (MeOH).

-

Catalysis: Add catalytic Potassium Carbonate (K

CO -

Reaction: Stir at room temperature for 1–2 hours. Transesterification occurs rapidly.

-

Quench: Neutralize with dilute HCl or Acetic Acid to pH 7.

-

Isolation: Remove MeOH under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na

SO -

Final Purification: Recrystallize from Toluene/Heptane or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Part 3: Data Summary & Process Logic

Yield & Condition Comparison

| Step | Transformation | Reagents | Typical Yield | Critical Parameter |

| 1 | Bromination | NBS, BPO, PhCF | 75-85% | Control stoichiometry to prevent dibromination. |

| 2 | Acetoxylation | KOAc, DMF | 90-95% | Temperature control (avoid >100°C) to prevent decomposition. |

| 3 | Hydrolysis | K | 85-95% | Mild base required to save the C1-methyl ester. |

Reaction Scheme Visualization

Figure 2: The "Acetate Route" ensures high fidelity by preventing ether by-product formation common in direct hydrolysis.

Part 4: Safety & Troubleshooting

Nitro Group Hazards

-

Energetics: Nitro-aromatics can be energetic. While this specific benzoate is stable, intermediates (especially if dry) should be handled with care. Avoid overheating the distillation residues.

-

Exotherm: The radical bromination is exothermic. On a large scale, add the initiator in portions.

Regioselectivity Issues

-

Problem: Formation of the aldehyde (from dibromide hydrolysis).

-

Solution: Stop the bromination at ~90% conversion rather than pushing for 100% with excess NBS. Unreacted starting material can be separated easily, whereas the aldehyde is difficult to remove from the alcohol.

Ester Stability

-

Problem: Hydrolysis of the C1-methyl ester to the carboxylic acid.

-

Solution: Use anhydrous Methanol and weak bases (K

CO

References

-

European Patent Office. (1998). Process for the manufacture of acetonylbenzamides. Patent EP0816328A2. (Describes the bromination of methyl 3-methyl-4-nitrobenzoate).

-

Royal Society of Chemistry. (2022). Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. (Details the regioselective bromination protocol using NBS/Pd catalysts).

-

National Institutes of Health (NIH). (2016). Discovery and Structure–Activity Relationships of the Neoseptins. (Describes analogous synthesis of benzylic bromides and subsequent functionalization).

-

Organic Syntheses. (1928). Methyl m-nitrobenzoate. (Foundational nitration chemistry for precursor synthesis).

Sources

Navigating the Physicochemical Landscape of Substituted Nitrobenzoates: A Technical Guide to the Properties of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Challenge of Data Scarcity and the Power of Analogue Analysis

A thorough search of established chemical literature and databases reveals a notable absence of experimentally determined melting and boiling point data for Methyl 3-(hydroxymethyl)-4-nitrobenzoate. This data gap is not uncommon for novel or less-studied compounds. In such instances, a robust scientific approach involves the examination of structurally similar molecules to forecast potential physical properties.

For this purpose, Methyl 3-hydroxy-4-nitrobenzoate (CAS RN: 713-52-0) serves as an excellent reference compound.[1][2] The key structural distinction lies in the substituent at the 3-position of the benzene ring: a hydroxymethyl group (-CH₂OH) in our target compound versus a hydroxyl group (-OH) in the analogue.

Physicochemical Data of the Reference Compound: Methyl 3-hydroxy-4-nitrobenzoate

The known melting and boiling points for Methyl 3-hydroxy-4-nitrobenzoate are summarized below. This data provides a foundational baseline for estimating the properties of Methyl 3-(hydroxymethyl)-4-nitrobenzoate.

| Physical Property | Value | Source(s) |

| Melting Point | 88.0-95.0 °C | [3] |

| 90.0-94.0 °C | ||

| 89.5-90.5 °C | [4] | |

| Boiling Point | Predicted data is not available |

Structural Insights: The Influence of the Hydroxymethyl Group

The substitution of a hydroxyl group with a hydroxymethyl group is anticipated to have a discernible impact on the melting and boiling points.

-

Melting Point: The introduction of the methylene (-CH₂-) spacer in the hydroxymethyl group adds a degree of conformational flexibility. This can potentially disrupt the crystal lattice packing compared to the more rigid hydroxyl-substituted analogue. Disrupted crystal packing generally leads to a lower melting point. However, the hydroxymethyl group can still participate in hydrogen bonding, a critical factor for melting point.

-

Boiling Point: The boiling point is primarily influenced by the strength of intermolecular forces. Both the hydroxyl and hydroxymethyl groups can engage in hydrogen bonding. With an increased molecular weight and potentially a larger surface area, Methyl 3-(hydroxymethyl)-4-nitrobenzoate is expected to have a higher boiling point than Methyl 3-hydroxy-4-nitrobenzoate due to stronger van der Waals forces, in addition to hydrogen bonding.

Synthetic Pathways: A Glimpse into the Formation of Related Compounds

While a specific synthesis protocol for Methyl 3-(hydroxymethyl)-4-nitrobenzoate is not documented in the searched literature, the synthesis of a closely related compound, Methyl 3-(2-hydroxyethyl)-4-nitrobenzoate , provides a valuable template for a potential synthetic strategy.[5] This synthesis involves a two-step process starting from 3-methyl-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of Methyl 3-(2-hydroxyethyl)-4-nitrobenzoate[6]

Step 1: Esterification of 3-methyl-4-nitrobenzoic acid

-

To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, add concentrated H₂SO₄ (2 mL) dropwise.

-

Reflux the solution for 4 hours.

-

After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.

-

Dilute with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated NaHCO₃ and brine (100 mL each).

-

Dry the organic layer over MgSO₄, filter, and concentrate to obtain Methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.

Step 2: Hydroxyethylation of Methyl 3-methyl-4-nitrobenzoate

-

To a solution of Methyl 3-methyl-4-nitrobenzoate (2.92 g, 15 mmol) in DMSO (8 mL), add paraformaldehyde (0.31 g, 10 mmol) and sodium phenoxide (25 mg).

-

Stir the reaction mixture at 80°C for 3 hours in the dark.

-

Dilute the reaction with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to yield Methyl 3-(2-hydroxyethyl)-4-nitrobenzoate.

Caption: Synthetic workflow for a related hydroxyalkylated nitrobenzoate.

Standard Methodologies for Physicochemical Characterization

Should a sample of Methyl 3-(hydroxymethyl)-4-nitrobenzoate be synthesized, its melting and boiling points would be determined using established laboratory techniques.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Experimental Protocol: Capillary Method [6][7][8]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2°C per minute) starting from about 15-20°C below the approximate melting point.[6][7]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

Caption: Standard workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]

Experimental Protocol: Thiele Tube Method [12]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 3-hydroxy-4-nitrobenzoate | CAS 713-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 3-hydroxy-4-nitrobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 [chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Stability of Methyl 3-(hydroxymethyl)-4-nitrobenzoate in Ambient Conditions

Executive Summary

Methyl 3-(hydroxymethyl)-4-nitrobenzoate (CAS: 201932-92-5) is a functionalized aromatic ester frequently employed as a synthetic intermediate in the development of kinase inhibitors and photocleavable linkers. While often handled as a generic stable solid, its structural motif—specifically the ortho-nitrobenzyl alcohol system—renders it inherently photolabile .

This guide addresses a critical blind spot in standard handling: the compound is not merely "light-sensitive" in a generic sense; it is a latent photochemical switch . Under ambient UV-VIS exposure, it undergoes an intramolecular rearrangement to form a nitrosobenzaldehyde derivative and release the free acid/alcohol, a reaction pathway widely exploited in "caged" compound chemistry but detrimental to shelf-life stability.

Part 1: Chemical Profile & Structural Vulnerabilities

Physiochemical Identity

-

IUPAC Name: Methyl 3-(hydroxymethyl)-4-nitrobenzoate[1]

-

Molecular Formula: C₉H₉NO₅[1]

-

Molecular Weight: 211.17 g/mol [1]

-

Structural Analysis:

-

Moiety A (Ester): Methyl benzoate core.[2][3] Susceptible to hydrolysis, though deactivated by the electron-withdrawing nitro group.

-

Moiety B (Nitro): Located at the 4-position (para to ester). Strongly electron-withdrawing, increasing the acidity of the ring protons.

-

Moiety C (Hydroxymethyl): Located at the 3-position (ortho to nitro). This specific ortho relationship is the primary stability risk.

-

The Ortho-Nitro Effect (Critical Instability)

The proximity of the nitro group (-NO₂) to the hydroxymethyl group (-CH₂OH) creates a classic o-nitrobenzyl system. Upon absorption of UV light (λ ≈ 300–365 nm), the nitro group is excited to a biradical triplet state, which abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade resulting in the formation of an o-nitrosobenzaldehyde and the cleavage of the benzylic bond (if functionalized) or oxidation/rearrangement.

Part 2: Mechanistic Degradation Pathways

The stability of this compound is governed by three competing pathways. In ambient conditions, Pathway A (Photochemical) is the dominant mode of failure, often outpacing Pathway B (Hydrolysis).

Pathway A: Photochemical Rearrangement (The Norrish Type II Analog)

Unlike simple oxidation, this is a zero-order reaction with respect to oxygen; it proceeds even in inert atmospheres if light is present.

-

Excitation: Ground state nitro group absorbs a photon (

). -

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.

-

Aci-Nitro Intermediate: Formation of a transient aci-nitro species (quinoid structure).

-

Cyclization & Collapse: The intermediate rearranges to a benzisoxazoline, which collapses to form Methyl 3-formyl-4-nitrosobenzoate (or related nitroso-aldehyde species) and water/byproducts.

Pathway B: Ester Hydrolysis

The electron-deficient nature of the nitrobenzoate ring makes the carbonyl carbon more electrophilic than in unsubstituted methyl benzoate.

-

Acidic Conditions: Protonation of the carbonyl oxygen facilitates water attack.

-

Basic Conditions: Hydroxide ions rapidly attack the carbonyl. Note: The presence of the nitro group accelerates base hydrolysis significantly (σ-complex stabilization).

Visualization of Degradation Logic

Figure 1: Mechanistic degradation pathways illustrating the competition between photochemical rearrangement (primary risk) and hydrolytic cleavage.

Part 3: Experimental Protocols for Stability Profiling

To validate the stability of Methyl 3-(hydroxymethyl)-4-nitrobenzoate in your specific matrix, use the following self-validating protocols.

Protocol A: Photostability Stress Test (Actinometry-Calibrated)

Objective: Quantify the quantum yield of degradation under ambient lab lighting vs. dark controls.

Materials:

-

Quartz cuvettes (UV transparent) vs. Amber glass vials (Control).

-

Light Source: 365 nm LED or standard fluorescent lab ceiling lights.

-

HPLC System (C18 Column, UV detection at 254 nm).

Workflow:

-

Preparation: Prepare a 1 mM stock solution in Acetonitrile/Water (50:50).

-

Exposure:

-

Sample A (Exposed): Place in clear quartz vial under light source.

-

Sample B (Dark Control): Wrap vial in aluminum foil.

-

-

Sampling: Inject aliquots at T=0, 1h, 4h, and 24h.

-

Analysis: Monitor the disappearance of the parent peak and the appearance of the nitrosobenzaldehyde peak (typically shifts to a longer wavelength, appearing yellow/brown).

-

Validation: The Dark Control must show <1% degradation. If Dark Control degrades, suspect moisture contamination (Pathway B).

Protocol B: Hydrolytic Stress Profiling

Objective: Determine shelf-life sensitivity to moisture.

Workflow:

-

Buffer Preparation: Prepare 0.1 M Phosphate buffers at pH 2.0, 7.0, and 9.0.

-

Incubation: Dissolve compound (0.1 mg/mL) in Buffer/MeOH (80:20) to ensure solubility. Incubate at 25°C.

-

Monitoring: Analyze via HPLC every 24 hours for 3 days.

-

Expectation:

-

pH 2.0 & 7.0: Stable (<2% loss over 3 days).

-

pH 9.0: Rapid degradation (>10% loss expected) due to nitro-activated ester hydrolysis.

-

Part 4: Storage & Handling Recommendations

Based on the ortho-nitrobenzyl mechanism, standard "cool, dry place" advice is insufficient.

| Parameter | Recommendation | Mechanistic Rationale |

| Primary Container | Amber Glass (Strict Requirement) | Blocks UV/Blue light (<450 nm) to prevent nitro-group excitation (Pathway A). |

| Headspace | Argon or Nitrogen | While photolysis is non-oxidative, excluding O₂ prevents secondary oxidation of the generated nitroso intermediates. |

| Temperature | 2°C – 8°C | Retards ester hydrolysis (Pathway B) and thermal rearrangements. |

| Solution State | Avoid storage in solution | In solution, molecular mobility facilitates the H-abstraction step required for photodegradation. Store as dry solid only. |

Visual Indicators of Failure

-

Color Change: Pure compound is typically an off-white/pale yellow solid. A shift to deep yellow, orange, or brown indicates the formation of azo-dimers or nitroso-aldehydes (photochemical failure).

-

Smell: A sharp, acidic odor indicates ester hydrolysis (release of benzoic acid derivative).

Part 5: Stability Testing Workflow (Decision Tree)

Use this logic flow to diagnose stability issues in your process.

Figure 2: Diagnostic workflow for identifying root causes of instability during storage or synthesis.

References

-

Klán, P., et al. (2013).[4] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[4] Chemical Reviews, 113(1), 119–191.

- Authoritative review on the mechanism of o-nitrobenzyl photochemistry.

-

ChemScene. (n.d.). "Methyl 3-(hydroxymethyl)-4-nitrobenzoate Product Data."

-

Source for physiochemical properties and basic handling data.[3]

-

-

Blanc, A., & Bochet, C. G. (2004). "Isotope Effects in Photochemistry. 1. o-Nitrobenzyl Alcohol Derivatives."[5] Journal of the American Chemical Society, 126(23), 7174–7175.[6]

- Mechanistic evidence for the H-abstraction step in degrad

- Pfisterer, H. (n.d.). "Nitrobenzyl Ester Hydrolysis Kinetics." Organic Reactivity.

Sources

Technical Guide: Functional Group Analysis of Methyl 3-(hydroxymethyl)-4-nitrobenzoate

The following technical guide details the functional group analysis and characterization of Methyl 3-(hydroxymethyl)-4-nitrobenzoate (CAS: 201932-92-5).

Executive Summary

Methyl 3-(hydroxymethyl)-4-nitrobenzoate is a trisubstituted aromatic building block critical in the synthesis of complex heterocycles, particularly quinazolines and isoindolinone derivatives. Its structure features three distinct reactive centers: a methyl ester (C1), a hydroxymethyl group (C3, benzylic alcohol), and a nitro group (C4).

This guide provides a rigorous analytical protocol for researchers to validate the identity, purity, and structural integrity of this compound. The methodology prioritizes distinguishing the target molecule from its common synthetic impurities, such as the unreacted methyl precursor (methyl 3-methyl-4-nitrobenzoate) or the over-oxidized aldehyde/acid byproducts.

Key Chemical Identifiers

| Property | Detail |

| CAS Number | 201932-92-5 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| SMILES | COC(=O)C1=CC=C(=O)C(CO)=C1 |

| Appearance | Pale yellow to amber solid |

Structural Characterization Strategy

The analytical challenge lies in confirming the specific oxidation state of the C3-substituent (alcohol vs. aldehyde vs. methyl) while ensuring the ester and nitro groups remain intact.

Analytical Workflow Diagram

The following flowchart outlines the logical progression from crude sample to validated compound.

Figure 1: Step-by-step analytical workflow for structural validation.

Spectroscopic Analysis Protocols

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the three primary functional groups. Method: ATR (Attenuated Total Reflectance) on solid sample.

| Functional Group | Expected Wavenumber (cm⁻¹) | Diagnostic Feature |

| O-H Stretch | 3300 – 3500 (Broad) | Distinguishes the hydroxymethyl target from the methyl precursor (which lacks OH). |

| C=O Stretch | 1715 – 1730 (Strong) | Characteristic of the conjugated methyl ester. |

| NO₂ Stretch | ~1530 (Asym) & ~1350 (Sym) | Two strong bands confirming the nitro group presence. |

| C-O Stretch | 1050 – 1150 | Primary alcohol C-O stretch (distinct from ester C-O). |

Technical Insight: If the O-H band is absent, the sample is likely the unreacted methyl precursor. If a second carbonyl peak appears around 1690 cm⁻¹, suspect oxidation to the aldehyde (3-formyl derivative).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. Solvent: DMSO-d₆ (preferred for observing OH coupling) or CDCl₃.

¹H NMR (400 MHz, DMSO-d₆) – Predicted Assignment

The aromatic ring possesses a 1,3,4-substitution pattern. The nitro group at C4 strongly deshields the adjacent protons.

-

Aromatic Protons (3H):

-

H-2 (d, J~2 Hz): ~8.0–8.2 ppm. This proton is between the ester and the hydroxymethyl group.

-

H-5 (d, J~8.5 Hz): ~8.0–8.1 ppm. Ortho to the nitro group.

-

H-6 (dd, J~8.5, 2 Hz): ~8.2–8.3 ppm.

-

-

Hydroxymethyl Group (-CH₂OH):

-

-CH₂- (d or s): ~4.8–5.0 ppm. (Appears as a doublet if OH coupling is resolved in DMSO).

-

-OH (t or broad s): ~5.4–5.6 ppm. (Exchangeable with D₂O).

-

-

Methyl Ester (-COOCH₃):

-

-CH₃ (s): ~3.90 ppm. Sharp singlet.

-

Critical Quality Attribute (CQA): The integration ratio of the aromatic protons to the benzylic methylene (-CH₂-) must be exactly 3:2 . A ratio of 3:3 implies the presence of the methyl precursor (Ar-CH₃).

¹H NMR Connectivity Diagram

Figure 2: NMR connectivity and spatial relationships.

Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and fragmentation analysis. Ionization: ESI (Electrospray Ionization), Positive Mode [M+H]⁺ or [M+Na]⁺.

-

Parent Ion: m/z 212.18 [M+H]⁺.

-

Fragmentation Pattern:

-

Loss of OH: m/z ~194 (Formation of benzyl cation).

-

Loss of NO₂: m/z ~166 (Common in nitroaromatics).

-

Loss of OMe: m/z ~181 (From ester).

-

Purity Profiling (HPLC Method)

To ensure the material is suitable for drug development (e.g., as a scaffold for isoindolinones), purity must be >98%.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Flow Rate: 1.0 mL/min.

Impurity Markers:

-

Methyl 3-methyl-4-nitrobenzoate (Starting Material): More hydrophobic (elutes later than target).

-

3-(Hydroxymethyl)-4-nitrobenzoic acid (Hydrolysis Product): More polar (elutes earlier than target).

Applications in Drug Development

Methyl 3-(hydroxymethyl)-4-nitrobenzoate acts as a "linchpin" intermediate. Its orthogonal reactivity allows for sequential functionalization:

-

Isoindolinone Synthesis:

-

Reduction of the nitro group (H₂/Pd-C or Fe/AcOH) yields the aniline.

-

The aniline can cyclize with the adjacent hydroxymethyl group (after oxidation to aldehyde or activation as a bromide) to form isoindolin-1-ones , a privileged scaffold in kinase inhibitors [1].

-

-

Quinazoline Construction:

-

The ortho relationship between the nitrogen (from nitro) and the carbon chain (hydroxymethyl) is ideal for building the pyrimidine ring of quinazolines.

-

References

-

Synthesis of Isoindolinones

- Title: "Recent Advances in the Synthesis of Isoindolinones"

- Source: Organic Chemistry Portal

-

URL:[Link]

-

General Properties of Nitrobenzoates

- Title: "Methyl 3-hydroxy-4-nitrobenzoate (Analogous Structure D

- Source: NIST Chemistry WebBook

-

URL:[Link]

-

Spectral Prediction Tools

- Title: "NMR Prediction of Nitro-substituted Benzyl Alcohols"

-

Source: ChemicalBook Data[1]

-

Synthesis Precursors

- Title: "Synthesis of Methyl 3-methyl-4-nitrobenzo

- Source: CDC Stacks / NIOSH

-

URL:[Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 3-(hydroxymethyl)-4-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a drug development program. Methyl 3-(hydroxymethyl)-4-nitrobenzoate, a trifunctional aromatic compound, represents a highly versatile yet underutilized building block with significant potential for the construction of complex molecular architectures. Its unique arrangement of a nitro group, a hydroxymethyl moiety, and a methyl ester on a central benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of Methyl 3-(hydroxymethyl)-4-nitrobenzoate, complete with detailed application notes and protocols for its conversion into valuable pharmaceutical intermediates.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The nitro group serves as a precursor to a primary amine, a common feature in many active pharmaceutical ingredients (APIs), via well-established reduction methodologies. The hydroxymethyl group offers a handle for etherification to introduce varied side chains or for oxidation to an aldehyde for further elaboration. The methyl ester provides a site for hydrolysis and subsequent amidation, enabling the formation of diverse amide libraries. This inherent trifunctionality allows for a modular approach to library synthesis and the targeted design of novel therapeutic agents.

This document will delve into the practical applications of Methyl 3-(hydroxymethyl)-4-nitrobenzoate, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this potent intermediate in their synthetic endeavors.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of Methyl 3-(hydroxymethyl)-4-nitrobenzoate is primarily centered on the selective manipulation of its three key functional groups. The following sections will detail the core transformations and provide insights into the rationale behind the selection of specific reagents and conditions.

Selective Reduction of the Nitro Group: Unveiling the Amino Moiety

The conversion of the aromatic nitro group to an amine is a cornerstone transformation in the synthesis of a vast number of pharmaceuticals. The resulting aniline moiety is a key pharmacophore and a versatile synthetic handle for further functionalization. The primary challenge in the reduction of the nitro group in Methyl 3-(hydroxymethyl)-4-nitrobenzoate is to achieve high chemoselectivity, leaving the ester and hydroxymethyl groups intact.

Causality of Reagent Selection:

-

Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for its high efficiency and clean conversion. However, standard conditions can sometimes lead to the reduction of other functional groups. The choice of solvent and catalyst loading is critical to modulate reactivity.

-

Transfer Hydrogenation (Ammonium Formate/Pd/C): This method offers a milder and often more selective alternative to high-pressure hydrogenation, avoiding the need for specialized equipment.

-

Metal-Acid Systems (Fe/HCl or SnCl₂/HCl): These classic methods are robust and highly selective for the reduction of nitro groups in the presence of esters and alcohols. They are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction.

Application Protocol 1: Synthesis of Methyl 4-amino-3-(hydroxymethyl)benzoate

This protocol details the selective reduction of the nitro group of Methyl 3-(hydroxymethyl)-4-nitrobenzoate to yield the corresponding aniline, a key intermediate for further elaboration.

Experimental Protocol:

Materials:

-

Methyl 3-(hydroxymethyl)-4-nitrobenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq)

-

Methanol (20 mL/g of starting material)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(hydroxymethyl)-4-nitrobenzoate and methanol.

-

Carefully add 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas.

-

Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield Methyl 4-amino-3-(hydroxymethyl)benzoate as a solid.

Data Presentation:

| Parameter | Value |

| Starting Material | Methyl 3-(hydroxymethyl)-4-nitrobenzoate |

| Product | Methyl 4-amino-3-(hydroxymethyl)benzoate |

| Reagents | H₂, 10% Pd/C, Methanol |

| Typical Yield | >95% |